Cas no 901766-67-4 (methyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate)

methyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate Chemical and Physical Properties
Names and Identifiers
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- methyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate
- 2-Butenoic acid, 3-(6-methoxy-2-naphthalenyl)-, methyl ester, (2E)-
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- Inchi: 1S/C16H16O3/c1-11(8-16(17)19-3)12-4-5-14-10-15(18-2)7-6-13(14)9-12/h4-10H,1-3H3/b11-8+
- InChI Key: VVRPZSLCXRAQQM-DHZHZOJOSA-N
- SMILES: C(OC)(=O)/C=C(/C1=CC=C2C(=C1)C=CC(OC)=C2)\C
Experimental Properties
- Density: 1.122±0.06 g/cm3(Predicted)
- Melting Point: 102-104 °C
- Boiling Point: 397.5±11.0 °C(Predicted)
methyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1459604-50mg |
methyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate |
901766-67-4 | 50mg |
$612.0 | 2023-09-29 | ||
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methyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate |
901766-67-4 | 1g |
$0.0 | 2023-06-06 | ||
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901766-67-4 | 500mg |
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901766-67-4 | 2500mg |
$1428.0 | 2023-09-29 | ||
Enamine | EN300-1459604-100mg |
methyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate |
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Enamine | EN300-1459604-1000mg |
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Enamine | EN300-1459604-10000mg |
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Enamine | EN300-1459604-250mg |
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901766-67-4 | 250mg |
$670.0 | 2023-09-29 |
methyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate Related Literature
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Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
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2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
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Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
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Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
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Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
Additional information on methyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate
Comprehensive Overview of Methyl (2E)-3-(6-Methoxynaphthalen-2-yl)but-2-enoate (CAS No. 901766-67-4)
Methyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate, with the CAS number 901766-67-4, is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This ester derivative, characterized by its naphthalene core and α,β-unsaturated ester functionality, serves as a versatile intermediate in synthetic chemistry. Its unique structural features, including the methoxy group at the 6-position of the naphthalene ring and the conjugated double bond, make it a valuable building block for designing bioactive molecules and advanced materials.
The compound's molecular formula C16H16O3 and molecular weight of 256.30 g/mol reflect its moderate polarity, which influences its solubility in organic solvents like dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO). Researchers often exploit its photophysical properties, as the naphthalene moiety contributes to UV absorption, making it relevant in fluorescence-based applications and organic electronics. Recent studies highlight its potential in developing OLED materials and molecular probes for bioimaging, aligning with the growing demand for sustainable optoelectronic devices.
In pharmaceutical contexts, methyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate has been investigated as a precursor for anti-inflammatory agents and kinase inhibitors. The α,β-unsaturated ester group enables Michael addition reactions, a key step in constructing complex heterocycles. This reactivity aligns with current trends in fragment-based drug design (FBDD), where small molecules like this are used to target protein-protein interactions. Notably, its structural similarity to naproxen derivatives has spurred interest in modifying its scaffold for improved bioavailability and metabolic stability.
From a synthetic perspective, the compound is typically prepared via Horner-Wadsworth-Emmons (HWE) olefination or Knoevenagel condensation, using 6-methoxy-2-naphthaldehyde as a starting material. Optimizing these routes for green chemistry principles—such as reducing solvent waste or employing biocatalysts—has become a focal point, reflecting broader industry shifts toward sustainable synthesis. Analytical characterization relies on techniques like HPLC, NMR spectroscopy, and mass spectrometry, with purity thresholds exceeding 98% for most research applications.
Emerging applications of CAS 901766-67-4 include its use in metal-organic frameworks (MOFs) for gas storage and in covalent organic frameworks (COFs) for catalysis. Its planar naphthalene unit facilitates π-π stacking, a property leveraged in designing porous materials for carbon capture—a hot topic in climate change mitigation. Additionally, its chromophore properties are being explored in dye-sensitized solar cells (DSSCs), addressing the global push for renewable energy solutions.
Safety and handling of methyl (2E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate follow standard laboratory protocols for non-hazardous organics. While not classified as acutely toxic, precautions like glove use and fume hood ventilation are recommended during synthesis. Storage at 2–8°C under inert atmosphere prolongs stability, preventing degradation of the alkene moiety. These protocols align with ISO 9001 and REACH compliance standards, critical for industrial-scale production.
The commercial availability of 901766-67-4 through specialty chemical suppliers has expanded, driven by demand from contract research organizations (CROs) and academic labs. Pricing trends correlate with purity grades, with GC-MS validated samples commanding premiums. Future research directions may explore its enantioselective synthesis or incorporation into biodegradable polymers, tapping into circular economy initiatives. As interdisciplinary applications grow, this compound exemplifies how small-molecule intermediates bridge gaps between chemistry, biology, and materials science.
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